parisyunnanoside H
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Overview
Description
Parisyunnanoside H is a steroidal saponin isolated from the rhizomes of Paris polyphylla Smith var. yunnanensis . Steroidal saponins are a class of naturally occurring glycosides that have a steroidal aglycone and one or more sugar moieties. This compound has been studied for its various biological activities, including cytotoxic and antiviral properties .
Preparation Methods
Parisyunnanoside H is typically isolated from the dried rhizomes of Paris polyphylla var. yunnanensis. The rhizomes are pulverized and extracted with a mixture of ethanol and water (70:30, v/v) at room temperature. The combined extracts are then concentrated to afford the crude extract . Further purification involves the use of silica gel, ODS silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the compound .
Chemical Reactions Analysis
Parisyunnanoside H, like other steroidal saponins, can undergo various chemical reactions, including:
Oxidation: Steroidal saponins can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups in the saponin structure.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of steroidal saponins.
Medicine: Due to its cytotoxic properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of Parisyunnanoside H involves its interaction with cellular membranes. Steroidal saponins are known to disrupt cell membranes, leading to cell lysis and death. This cytotoxic effect is particularly useful in targeting cancer cells. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with the viral envelope .
Comparison with Similar Compounds
Parisyunnanoside H is unique among steroidal saponins due to its specific structure and biological activities. Similar compounds include:
Parisyunnanoside G: Another steroidal saponin isolated from the same plant, with similar cytotoxic properties.
Polyphyllin D: A well-known steroidal saponin with potent anticancer activity.
This compound stands out due to its specific cytotoxic and antiviral activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C50H78O24 |
---|---|
Molecular Weight |
1063.1 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[(1'S,2R,2'S,3S,4S,4'S,7'R,8'R,9'S,12'S,13'R,14'R,16'R)-3,16'-dihydroxy-7'-(hydroxymethyl)-5,9',13'-trimethyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[3,4-dihydropyran-2,6'-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene]-14'-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C50H78O24/c1-17-15-66-50(43(64)40(17)71-45-38(62)35(59)31(55)18(2)67-45)25(13-51)30-27(74-50)12-24-22-7-6-20-10-21(53)11-29(49(20,5)23(22)8-9-48(24,30)4)70-47-42(73-46-39(63)36(60)32(56)19(3)68-46)41(34(58)28(14-52)69-47)72-44-37(61)33(57)26(54)16-65-44/h6,15,18-19,21-47,51-64H,7-14,16H2,1-5H3/t18-,19+,21-,22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34-,35+,36-,37-,38-,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+/m1/s1 |
InChI Key |
BQKCPSHXKGIVAU-YLUVRYELSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3C[C@@H](CC4=CC[C@@H]5[C@@H]([C@@]34C)CC[C@]6([C@H]5C[C@H]7[C@@H]6[C@@H]([C@]8(O7)[C@H]([C@H](C(=CO8)C)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)C)O)O)O)O)CO)C)O)CO)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC(CC4=CCC5C(C34C)CCC6(C5CC7C6C(C8(O7)C(C(C(=CO8)C)OC9C(C(C(C(O9)C)O)O)O)O)CO)C)O)CO)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Origin of Product |
United States |
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